(S)-1-(pyridin-2-yl)propan-1-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

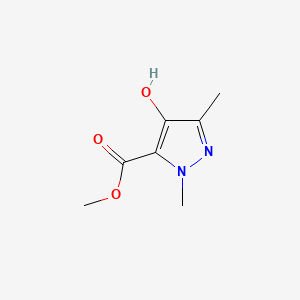

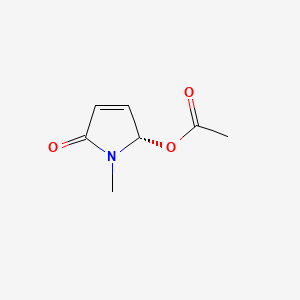

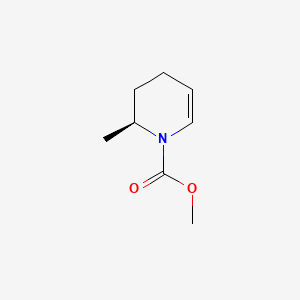

“(S)-1-(pyridin-2-yl)propan-1-amine” is a chemical compound with the molecular formula C8H12N2 . It is a derivative of pyridine, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one CH group replaced by nitrogen .

Synthesis Analysis

The synthesis of “(S)-1-(pyridin-2-yl)propan-1-amine” and its derivatives has been a subject of interest in recent years . For instance, one study highlighted an efficient two-step synthesis of a 2-sulfonyl 4-pyridyl ethyl ketone, a simple enamide synthesis by direct condensation of propionamide with a ketone, and a catalytic asymmetric enamide hydrogenation .Molecular Structure Analysis

The molecular structure of “(S)-1-(pyridin-2-yl)propan-1-amine” can be analyzed based on its molecular formula C8H12N2 . It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom .科学的研究の応用

Coordination Chemistry and Complex Formation

(S)-1-(pyridin-2-yl)propan-1-amine and its derivatives have been extensively studied for their ability to form complexes with metals. For instance, the condensation of 2-pyridinecarbaldehyde with N-(2-aminoethyl)propane-1,3-diamine under specific conditions yielded a mixture of tetradentate ligands. These ligands, upon complexation with cadmium iodide, formed a compound exhibiting a distorted octahedral geometry around the cadmium atom, demonstrating the ligand's versatility in coordinating with metal ions (Hakimi et al., 2013).

Catalysis

The palladium complexes of (imino)pyridine ligands, synthesized from the condensation of appropriate aldehydes and amines including derivatives of (S)-1-(pyridin-2-yl)propan-1-amine, have shown significant catalytic activity in ethylene dimerization. These findings highlight the potential of these complexes in selective catalysis, offering a pathway to efficiently produce industrially important chemicals (Nyamato et al., 2015).

Asymmetric Synthesis

The molecule has been utilized in the direct asymmetric reductive amination of ketones, including 2-acetyl-6-substituted pyridines. Using a chiral catalyst and specific conditions, this method achieved high enantioselectivity, providing a straightforward approach to synthesize chiral amines, which are valuable in medicinal chemistry and material science (Yamada et al., 2021).

Materials Science

Derivatives of (S)-1-(pyridin-2-yl)propan-1-amine have been employed in the synthesis and characterization of metal complexes with potential applications in materials science. For example, zinc(II) complexes with alkoxide pendants synthesized from derivatives showed high activity in promoting the hydrolysis of bis(p-nitrophenyl)phosphate, indicating their potential as biomimetic catalysts in environmental and biological applications (Zhang & Liang, 2006).

将来の方向性

The future directions for the research and development of “(S)-1-(pyridin-2-yl)propan-1-amine” and its derivatives could involve the exploration of their potential therapeutic applications . For instance, one study highlighted the development of an enantioselective hydrogenation route to “(S)-1-(pyridin-2-yl)propan-1-amine” and its potential use in the synthesis of the tubulin polymerization inhibitor .

特性

IUPAC Name |

(1S)-1-pyridin-2-ylpropan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-2-7(9)8-5-3-4-6-10-8/h3-7H,2,9H2,1H3/t7-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARIBPNACTHQUIK-ZETCQYMHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=N1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C1=CC=CC=N1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-(pyridin-2-yl)propan-1-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

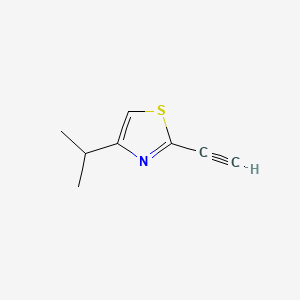

![1-{5-[3-(Dimethylamino)prop-1-yn-1-yl]thiophen-2-yl}ethan-1-one](/img/structure/B575978.png)

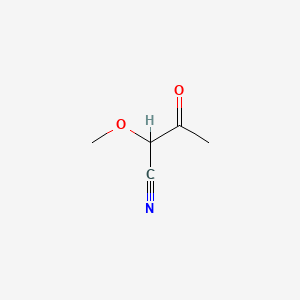

![Methyl 6-aminopyrrolo[1,2-a]pyrazine-7-carboxylate](/img/structure/B575979.png)

![(7R)-7-[(2E)-2-(2-AMINO-5-CHLORO-1,3-THIAZOL-4-YL)-2-(HYDROXYIMINO)ACETAMIDO]-3-[(3-{[(2-](/img/structure/B575987.png)

![N-[(4-Methyl-5-oxo-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)methyl]benzamide](/img/structure/B575989.png)